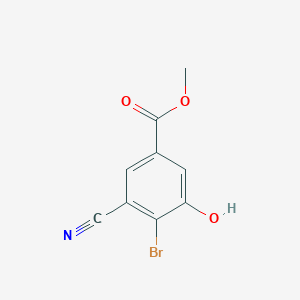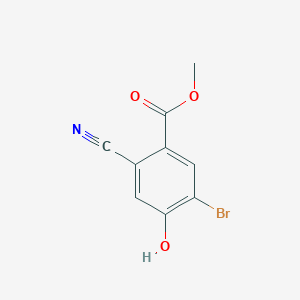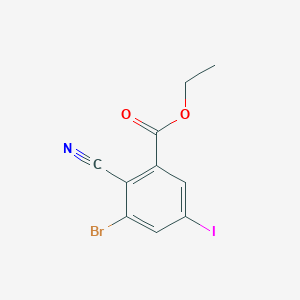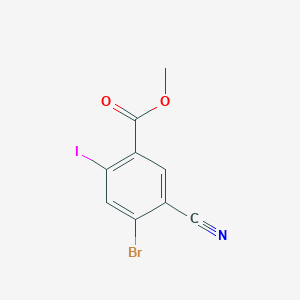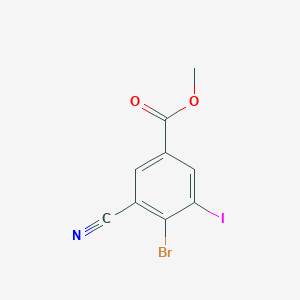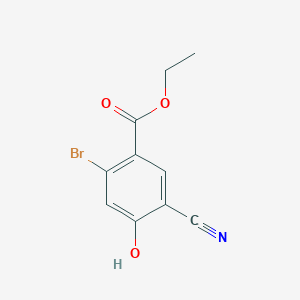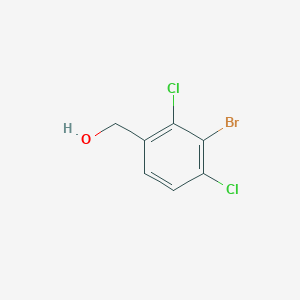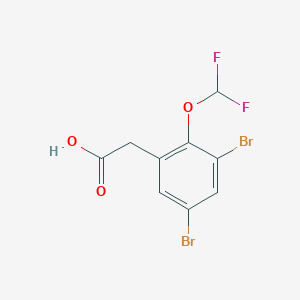![molecular formula C16H11F3N4 B1412595 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-79-9](/img/structure/B1412595.png)
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Overview
Description
The compound “4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, a new aromatic diamine, 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine, was prepared from 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine with 2-chloro-5-nitrotrifluoromethylbenzene by substitution and reduction reactions successively .Scientific Research Applications
Development of Antimicrobial Agents
The trifluoromethyl group in the compound’s structure can be leveraged to synthesize antimicrobial agents. This is due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the bioactivity of pharmaceuticals . Research has shown that similar structures have been used to create compounds with significant antimicrobial potential against various bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Synthesis of Fluorescent Chemosensors
Compounds with a trifluoromethylphenyl moiety have been utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are crucial for detecting ions or molecules, which is essential in environmental monitoring and biological applications.
Pharmaceutical Research for Chronic Diseases
The compound’s framework is structurally similar to molecules used in the treatment of chronic diseases. For instance, derivatives of pyrimidinylamine have been investigated for their role as tyrosine kinase inhibitors in cancer therapy, particularly in the treatment of chronic myelogenous leukemia (CML) .
Design of Antiprotozoal and Antibacterial Agents
Research indicates that pyrimidine derivatives can act as potent antiprotozoal and antibacterial agents. This is particularly relevant in the treatment of diseases like Hepatitis C, where novel imidazo[1,2-a]pyridine-coumarin hybrid molecules have shown inhibitory effects .
Future Directions
The future directions for research on “4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, studies have been conducted on the effects of isomeric trifluoromethylphenyl substituents on the assembly of coordination polymers . Additionally, in silico structure-guided optimization and molecular simulation studies have been performed on related compounds for their potential as potent phytoene desaturase inhibitors .
properties
IUPAC Name |
4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)12-4-2-1-3-11(12)14-6-5-10(9-22-14)13-7-8-21-15(20)23-13/h1-9H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBVTLGWLUOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



